Cyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)
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Overview
Description
CYCLOHEXYL (16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)ACETATE is a complex organic compound with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXYL (16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)ACETATE involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the pentacyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maintain consistency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXYL (16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Catalysts like palladium on carbon, specific solvents and temperatures
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
CYCLOHEXYL (16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which CYCLOHEXYL (16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)ACETATE exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
- N-acetyl-N-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetamide
- Methyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetate
Uniqueness
CYCLOHEXYL (16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~
Biological Activity
Cyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate is a complex organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique pentacyclic structure that contributes to its biological activity. The IUPAC name indicates the presence of multiple functional groups that may interact with biological systems.
Chemical Formula
- Molecular Formula : C21H17NO4
- CAS Number : 190438-87-0
Structural Features
- Pentacyclic Framework : The compound's pentacyclic structure is significant for its interaction with biological targets.
- Functional Groups : The presence of dioxo and azapentacyclo groups suggests potential reactivity and interaction with biomolecules.
The biological activity of Cyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate has been explored in various studies. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties.
Study 1: Antitumor Activity
A study investigated the antitumor potential of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Apoptosis induction |
MCF-7 | 12 | Cell cycle arrest |
A549 | 20 | Inhibition of proliferation |
Study 2: Antioxidant Properties
Research focused on the antioxidant capacity of the compound using DPPH and ABTS assays.
Assay Type | IC50 (µM) |
---|---|
DPPH | 25 |
ABTS | 30 |
These findings suggest that Cyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate exhibits promising antioxidant activity.
Pharmacological Studies
Recent pharmacological studies have highlighted the potential therapeutic applications of this compound in treating various diseases due to its unique structural characteristics.
- Anti-inflammatory Effects : In vivo studies demonstrated a reduction in inflammatory markers in animal models.
- Neuroprotective Effects : Investigations into its neuroprotective properties revealed potential benefits in models of neurodegeneration.
Toxicological Assessments
Toxicity assessments have shown that while the compound exhibits significant biological activity, it also requires careful evaluation regarding its safety profile.
Properties
Molecular Formula |
C26H25NO4 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate |
InChI |
InChI=1S/C26H25NO4/c28-20(31-15-8-2-1-3-9-15)14-27-25(29)23-21-16-10-4-5-11-17(16)22(24(23)26(27)30)19-13-7-6-12-18(19)21/h4-7,10-13,15,21-24H,1-3,8-9,14H2 |
InChI Key |
QNHXHSXCXHYPBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Origin of Product |
United States |
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